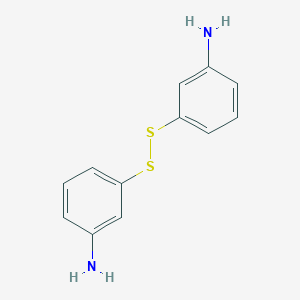

Bis(3-aminophenyl)-disulfide

概要

説明

Bis(3-aminophenyl)-disulfide is a chemical compound with the molecular formula C12H12N2O2S . It is also known by other names such as 3,3’-sulfonyldianiline, 3,3’-diaminodiphenyl sulfone, and 3-aminophenyl sulfone .

Synthesis Analysis

The synthesis of Bis(3-aminophenyl)-disulfide involves a new method that produces bis(3-aminophenyl)disulfides of general formula (I) and 3-aminothiols of general formula (II) . The method is used as intermediate products for the production of insecticidally, acaricidally, and nematicidally active phenyl sulfoxides .Molecular Structure Analysis

The molecular structure of Bis(3-aminophenyl)-disulfide has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

According to IR and 15 N NMR spectroscopy data, bis(3-aminophenyl)phosphinic acid exists in the molecular form in the DMSO and DMF solutions . The molecular and ionic forms are in equilibrium in the solutions of triethylammonium salt of bis(3-aminophenyl)phosphinic acid in DMSO and DMF .Physical And Chemical Properties Analysis

Bis(3-aminophenyl)-disulfide is a solid at 20 degrees Celsius . It is insoluble in water . Its melting point is between 170 and 175 degrees Celsius . The compound has a molecular weight of 248.30 g/mol .科学的研究の応用

Self-Healing Elastomers : Bis(4-aminophenyl) disulfide is utilized as a dynamic crosslinker in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention, showcasing its potential in materials science (Rekondo et al., 2014).

Crystal Structure Analysis : The crystal structure of bis(4-aminophenyl)disulfide has been determined through single-crystal X-ray crystallography. This study revealed detailed molecular interactions and the formation of polymeric chains linked by hydrogen bonding, providing insights into its structural properties (Vittal & Anjali, 1998).

Dynamic Equilibria in Chemistry : Bis(4-aminophenyl) disulfide plays a role in systems where dynamic linkages such as disulfide, imine, and metal coordination bonds exhibit simultaneous reversible exchange. This research demonstrates the compound's relevance in studying complex chemical equilibria (Sarma, Otto, & Nitschke, 2007).

Photodissociation Dynamics : The compound has been used to study the photodissociation dynamics in supercritical fluids, revealing insights into the behavior of disulfide compounds under various conditions. This research is significant for understanding radical pair dynamics and solvation processes (Kimura & Saga, 2005).

Polymer Science : Bis(4-aminophenyl) disulfide has been applied in the synthesis of polymers. For example, its involvement in the thermal polymerization of diaryl disulfides to yield poly(arylene sulfides) demonstrates its utility in creating high-performance polymers with specific properties (Tsuchida, Yamamoto, Jikei, & Miyatake, 1993).

Synthesis of Organic Compounds : The reaction of bis(2-aminophenyl) disulfide with various reagents has been explored to synthesize different organic compounds, highlighting its versatility in organic chemistry (Jacobsen & Kolind-Andersen, 1990).

Safety and Hazards

将来の方向性

Bis(3-aminophenyl)-disulfide has potential applications in the production of polyimide films, which have improved thermal properties and are suitable for high-dimensional stability polymer substrates for display applications . Additionally, it has been used in the research field of Carbon fiber-reinforced polymer composites (CFRPs), which are composite materials with carbon fiber as reinforcement and polymer as the matrix .

特性

IUPAC Name |

3-[(3-aminophenyl)disulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSIYBMJICNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Aminophenyl)disulfanyl]aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of Bis(3-aminophenyl) disulfide based on the provided research?

A1: The abstract [] highlights that Bis(3-aminophenyl) disulfide serves as an important intermediate in the synthesis of phenyl sulfoxides. These phenyl sulfoxides exhibit acaricidal (against ticks and mites) and nematocidal (against parasitic worms) activities. Therefore, Bis(3-aminophenyl) disulfide plays a crucial role in developing new pest control solutions in agriculture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)